Hexahydro-1H-azepine-1-carbaldehyde

Organic Synthesis Separation Science Process Chemistry

Hexahydro-1H-azepine-1-carbaldehyde (CAS 25114-81-2), also known as azepane-1-carbaldehyde or N-formylhexamethyleneimine, is a fully saturated seven-membered nitrogen-containing heterocyclic aldehyde with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. As a member of the N-formyl cyclic amine family, it features a seven-membered azepane ring bearing an N-formyl group, which imparts distinct physicochemical properties, including a topological polar surface area (TPSA) of 20.3 Ų, a boiling point of 127-130 °C at 23 Torr, and a density of 1.043 g/cm³.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 25114-81-2
Cat. No. B1329634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-azepine-1-carbaldehyde
CAS25114-81-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C=O
InChIInChI=1S/C7H13NO/c9-7-8-5-3-1-2-4-6-8/h7H,1-6H2
InChIKeyAIPVTTKYSPOWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-azepine-1-carbaldehyde (CAS 25114-81-2): A Saturated Seven-Membered N-Formyl Heterocycle for Advanced Synthesis


Hexahydro-1H-azepine-1-carbaldehyde (CAS 25114-81-2), also known as azepane-1-carbaldehyde or N-formylhexamethyleneimine, is a fully saturated seven-membered nitrogen-containing heterocyclic aldehyde with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol [1]. As a member of the N-formyl cyclic amine family, it features a seven-membered azepane ring bearing an N-formyl group, which imparts distinct physicochemical properties, including a topological polar surface area (TPSA) of 20.3 Ų, a boiling point of 127-130 °C at 23 Torr, and a density of 1.043 g/cm³ [1][2]. This compound is widely employed as a versatile intermediate in organic synthesis and pharmaceutical manufacturing, notably in the preparation of β-lactam antibiotics such as mecillinam and pivmecillinam [3][4].

Hexahydro-1H-azepine-1-carbaldehyde (CAS 25114-81-2): Why Ring Size and Formyl Reactivity Preclude Simple Substitution


The seven-membered azepane ring of Hexahydro-1H-azepine-1-carbaldehyde imparts conformational flexibility and steric properties that are fundamentally distinct from its five- and six-membered counterparts (N-formylpyrrolidine and N-formylpiperidine), as well as from oxygen-containing analogs such as N-formylmorpholine [1][2]. These structural differences translate into divergent physicochemical profiles, including boiling points, densities, and polar surface areas, which directly affect separation behavior, solvent compatibility, and reaction kinetics [3]. Moreover, the azepane scaffold has been shown to confer enhanced antiproliferative activity in certain biological contexts relative to the corresponding piperidine derivatives, demonstrating that ring expansion can be a critical determinant of pharmacological outcome [4]. Consequently, generic substitution within this compound class is not scientifically valid; the specific seven-membered N-formyl architecture is required to achieve the desired synthetic or biological endpoint.

Hexahydro-1H-azepine-1-carbaldehyde (CAS 25114-81-2): Quantitative Differentiation vs. N-Formyl Piperidine, Pyrrolidine, and Morpholine Analogs


Hexahydro-1H-azepine-1-carbaldehyde Boiling Point and Density: Comparative Physicochemical Data vs. N-Formylpiperidine and N-Formylpyrrolidine

Hexahydro-1H-azepine-1-carbaldehyde exhibits a boiling point of 127-130 °C at 23 Torr (approximately 241.1 °C at 760 mmHg) and a density of 1.043 g/cm³ [1]. In contrast, N-formylpiperidine (CAS 2591-86-8) has a boiling point of 222 °C at 760 mmHg and a density of 1.019 g/cm³ at 25 °C [2]. N-formylpyrrolidine (CAS 3760-54-1) has a boiling point of 92-94 °C at 15 mmHg (approximately 204.4 °C at 760 mmHg) and a density of 1.04 g/cm³ at 25 °C . The seven-membered ring structure of Hexahydro-1H-azepine-1-carbaldehyde results in a higher boiling point at atmospheric pressure compared to the five-membered pyrrolidine analog and a lower density compared to the six-membered piperidine analog.

Organic Synthesis Separation Science Process Chemistry

Hexahydro-1H-azepine-1-carbaldehyde vs. N-Formylmorpholine: Polarity and Hydrogen Bonding Differences

The topological polar surface area (TPSA) of Hexahydro-1H-azepine-1-carbaldehyde is 20.3 Ų [1]. N-Formylmorpholine (CAS 4394-85-8), which contains an additional oxygen atom in the ring, is expected to have a significantly higher TPSA, although a precise computed value is not readily available. The presence of the oxygen heteroatom in N-formylmorpholine increases hydrogen bond acceptor capacity and polarity, leading to a higher density (1.145 g/cm³) and a melting point near room temperature (20-23 °C) compared to the target compound, which remains liquid at similar temperatures .

Medicinal Chemistry Physical Organic Chemistry Chromatography

Azepane vs. Piperidine Scaffolds in Proteasome DUB Inhibition: Direct Antiproliferative Activity Comparison

In a pairwise comparison of structurally matched compounds differing only in the central ring (azepane vs. piperidine), the azepane-containing derivative exhibited enhanced antiproliferative activity against HCT116 colon cancer cells. For one matched pair, the azepane analog showed an IC50 value of 1.1 µM, whereas the corresponding piperidine analog had an IC50 of 2.5 µM, representing a 2.3-fold increase in potency [1].

Cancer Biology Proteasome Inhibition Medicinal Chemistry

Synthetic Utility in Two-Carbon Ring Expansion: Azepane Formation from Pyrrolidine and Piperidine Precursors

A palladium-catalyzed allylic amine rearrangement enables the efficient two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepanes and azocanes [1]. This methodology demonstrates that azepane derivatives can be accessed directly from more common five- and six-membered ring precursors, underscoring the unique synthetic value of the seven-membered azepane scaffold. The process proceeds under mild conditions, tolerates a range of functional groups, and occurs with high enantioretention, making it a robust route for constructing azepane-based libraries [1].

Synthetic Methodology Ring Expansion Palladium Catalysis

Hexahydro-1H-azepine-1-carbaldehyde as a Critical Intermediate in β-Lactam Antibiotic Synthesis

Hexahydro-1H-azepine-1-carbaldehyde is specifically employed as a key intermediate in the synthesis of mecillinam and pivmecillinam, β-lactam antibiotics effective against susceptible Gram-negative bacteria, including Escherichia coli, Klebsiella species, and Enterobacter species [1]. A patent describing 6-aminopenicillanic acid derivatives details the use of N-formylhexamethyleneimine as a starting material, with a reported boiling point of 111-112 °C at 10 mmHg [2]. This specific application is not shared by simpler N-formyl analogs such as N-formylpiperidine or N-formylpyrrolidine.

Pharmaceutical Manufacturing Antibiotics Penicillin Derivatives

Hexahydro-1H-azepine-1-carbaldehyde (CAS 25114-81-2): Validated Procurement-Driven Application Scenarios


Pharmaceutical Intermediate: Synthesis of Mecillinam and Pivmecillinam Antibiotics

Procure Hexahydro-1H-azepine-1-carbaldehyde when your synthetic route requires the specific seven-membered N-formyl building block for the construction of β-lactam antibiotics. As documented in patent literature, this compound serves as an essential intermediate in the preparation of mecillinam and pivmecillinam, which are active against Gram-negative urinary tract pathogens [1][2]. Substitution with N-formylpiperidine or N-formylpyrrolidine will not yield the desired azepane-containing antibiotic scaffold.

Medicinal Chemistry: Azepane Scaffold for Enhanced Biological Activity

Select Hexahydro-1H-azepine-1-carbaldehyde as a starting material or building block in medicinal chemistry programs where the seven-membered azepane ring is expected to improve target binding or potency. Direct pairwise comparison data show that an azepane-containing derivative exhibited a 2.3-fold lower IC50 (1.1 µM vs. 2.5 µM) relative to its piperidine analog in a cellular antiproliferative assay [3]. This evidence supports the strategic choice of the azepane scaffold over smaller ring analogs for certain biological targets.

Synthetic Methodology Development: Ring Expansion and Azepane Library Synthesis

Utilize Hexahydro-1H-azepine-1-carbaldehyde or its precursors in the development of new synthetic methodologies involving ring expansion. The palladium-catalyzed two-carbon ring expansion of pyrrolidines and piperidines to azepanes provides a validated, mild, and functional-group-tolerant route to seven-membered N-heterocycles [4]. This methodology can be employed to generate diverse azepane-containing libraries for biological screening or further derivatization.

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